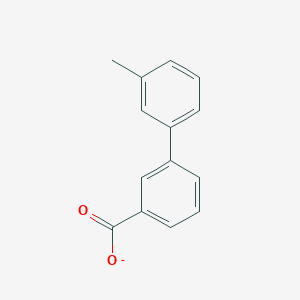
Ac-Nle-DL-Asp(1)-DL-His-D-2Nal-Arg-Trp-Lys(1)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-Nle-DL-Asp(1)-DL-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is a synthetic peptide with a specific sequence of amino acids. This compound is often studied for its potential biological activities and applications in various fields, including medicine and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Nle-DL-Asp(1)-DL-His-D-2Nal-Arg-Trp-Lys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Using automated synthesizers to perform the repetitive steps of deprotection and coupling.
Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.
Characterization: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the peptide.
Análisis De Reacciones Químicas
Types of Reactions
Ac-Nle-DL-Asp(1)-DL-His-D-2Nal-Arg-Trp-Lys(1)-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Aplicaciones Científicas De Investigación
Ac-Nle-DL-Asp(1)-DL-His-D-2Nal-Arg-Trp-Lys(1)-NH2: has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme activity.
Medicine: Investigating potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Developing new materials or catalysts based on peptide structures.
Mecanismo De Acción
The mechanism of action of Ac-Nle-DL-Asp(1)-DL-His-D-2Nal-Arg-Trp-Lys(1)-NH2 depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely depending on the peptide’s structure and function.
Comparación Con Compuestos Similares
Ac-Nle-DL-Asp(1)-DL-His-D-2Nal-Arg-Trp-Lys(1)-NH2: can be compared to other synthetic peptides with similar sequences or functions. Some similar compounds include:
Ac-Nle-DL-Asp(1)-DL-His-D-2Nal-Arg-Trp-Lys(2)-NH2: A variant with a different lysine residue.
Ac-Nle-DL-Asp(1)-DL-His-D-2Nal-Arg-Trp-Lys(1)-OH: A variant with a different C-terminal group.
The uniqueness of This compound lies in its specific sequence and the resulting biological activity, which can differ significantly from other peptides.
Propiedades
Fórmula molecular |
C54H71N15O9 |
|---|---|
Peso molecular |
1074.2 g/mol |
Nombre IUPAC |
(3S,6S,9R,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide |
InChI |
InChI=1S/C54H71N15O9/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60)/t39-,40-,41-,42+,43-,44?,45?/m0/s1 |
Clave InChI |
GGYWLZFXFKFWKL-FFQUWTOJSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)NC1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
SMILES canónico |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


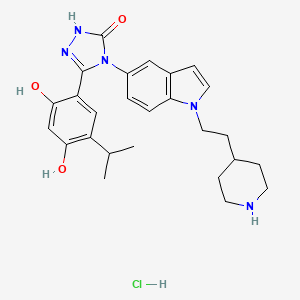
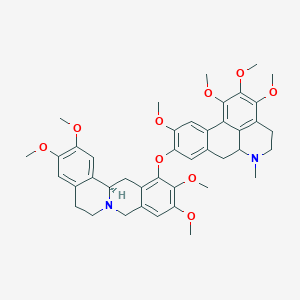
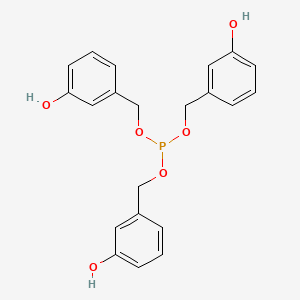
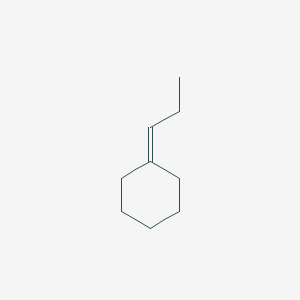
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
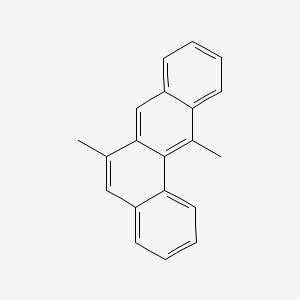
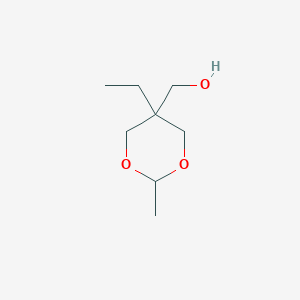
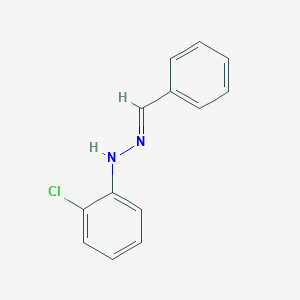
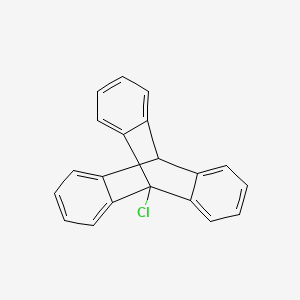
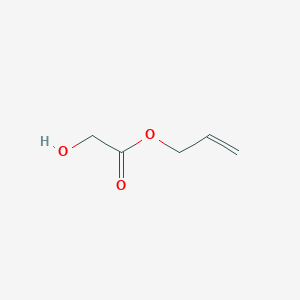
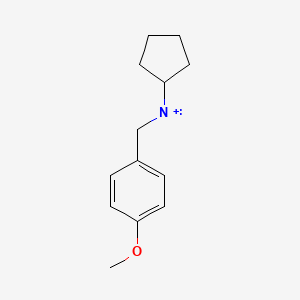
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

